molecular formula C7H3O6-3 B1244389 3-Carboxy-cis,cis-muconate

3-Carboxy-cis,cis-muconate

Cat. No. B1244389
M. Wt: 183.09 g/mol
InChI Key: KJOVGYUGXHIVAY-BXTBVDPRSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

3-carboxy-cis,cis-muconate(3-) is trianion of 3-carboxy-cis,cis-muconic acid arising from deprotonation of all three carboxylic acid functions. It is a conjugate base of a 3-carboxy-cis,cis-muconic acid.

Scientific Research Applications

Enzymatic Properties and Kinetics

  • 3-Carboxy-cis,cis-muconate cyclase from Aspergillus niger exhibits specific kinetic properties. The enzyme's activity is proportional to its concentration and shows substrate inhibition at higher concentrations. Anions and certain acids competitively inhibit it, indicating a substrate-binding site sensitive to anions. This enzyme is crucial in understanding the metabolism of aromatic compounds by fungi (Thatcher & Cain, 1975).

Biodegradation and Environmental Application

  • An enzyme isolated from Pseudomonas sp. B13, named muconate cycloisomerase II, can convert chlorinated muconic acids into maleoylacetic acid. This enzyme is distinct from other muconate cycloisomerases and plays a significant role in the biodegradation of halogenated aromatic compounds (Schmidt & Knackmuss, 1980).

Enzyme Structure and Function

  • The 3-carboxy-cis,cis-muconate lactonizing enzyme from Agrobacterium radiobacter S2 exhibits unique structural and functional properties. It is significantly smaller than other similar enzymes and shows a distinct ability to convert both 3-carboxy-cis,cis-muconate and 3-sulfomuconate. Its crystal structure offers insights into enzyme evolution and substrate recognition (Halak et al., 2006).

Industrial and Polymer Applications

  • Research demonstrates the potential of using cis,cis-muconic acid in the production of renewable unsaturated polyesters. Biologically derived muconic acid can be incorporated into polyesters via condensation polymerization, suggesting applications in sustainable materials and polymer industry (Rorrer et al., 2016).

Novel Classes of Cycloisomerases

  • Studies have revealed that the cis,cis-muconate cyclase from Trichosporon cutaneum and other related enzymes represent a new class of cycloisomerases in eukaryotes. These enzymes exhibit unique stereochemical courses and active site architectures, different from bacterial counterparts, indicating a convergent evolutionary pathway (Mazur et al., 1994).

properties

Product Name

3-Carboxy-cis,cis-muconate

Molecular Formula

C7H3O6-3

Molecular Weight

183.09 g/mol

IUPAC Name

(1E,3Z)-buta-1,3-diene-1,2,4-tricarboxylate

InChI

InChI=1S/C7H6O6/c8-5(9)2-1-4(7(12)13)3-6(10)11/h1-3H,(H,8,9)(H,10,11)(H,12,13)/p-3/b2-1-,4-3+

InChI Key

KJOVGYUGXHIVAY-BXTBVDPRSA-K

Isomeric SMILES

C(=C\C(=O)[O-])\C(=C/C(=O)[O-])\C(=O)[O-]

Canonical SMILES

C(=CC(=O)[O-])C(=CC(=O)[O-])C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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